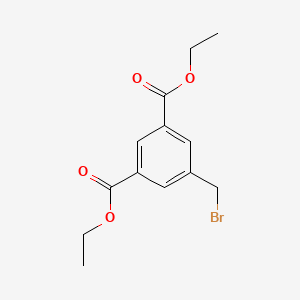

Diethyl 5-(Bromomethyl)isophthalate

Description

Properties

CAS No. |

156750-11-7 |

|---|---|

Molecular Formula |

C13H15BrO4 |

Molecular Weight |

315.16 g/mol |

IUPAC Name |

diethyl 5-(bromomethyl)benzene-1,3-dicarboxylate |

InChI |

InChI=1S/C13H15BrO4/c1-3-17-12(15)10-5-9(8-14)6-11(7-10)13(16)18-4-2/h5-7H,3-4,8H2,1-2H3 |

InChI Key |

ILAPNOZLUVIFOS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)CBr)C(=O)OCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl 5-(bromomethyl)isophthalate: A Versatile Linker for Chemical Innovation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 5-(bromomethyl)isophthalate is a functionalized aromatic compound of significant interest in the fields of medicinal chemistry, supramolecular chemistry, and materials science. Its structure, featuring a reactive benzylic bromide and two diethyl ester groups on an isophthalate backbone, makes it a valuable and versatile building block. The benzylic bromide provides a reactive handle for nucleophilic substitution, allowing for the covalent attachment of this moiety to a wide range of substrates. The diethyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid, offering further opportunities for derivatization, such as in the formation of metal-organic frameworks (MOFs) or polyamides. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Diethyl 5-(bromomethyl)isophthalate, with a particular focus on its relevance to drug development.

Chemical Structure and Properties

The chemical structure of Diethyl 5-(bromomethyl)isophthalate is characterized by a benzene ring substituted at the 1, 3, and 5 positions. The substituents are two ethoxycarbonyl groups (-COOCH₂CH₃) and a bromomethyl group (-CH₂Br).

Key Identifiers and Properties:

| Property | Value | Source/Comment |

| CAS Number | 156750-11-7 | [1] |

| Molecular Formula | C₁₃H₁₅BrO₄ | [1] |

| Molecular Weight | 315.16 g/mol | [1] |

| IUPAC Name | Diethyl 5-(bromomethyl)benzene-1,3-dicarboxylate | |

| Appearance | Not experimentally reported; likely a solid at room temperature based on its dimethyl analog. | |

| Melting Point | Not experimentally reported. For comparison, the dimethyl analog is 123-126 °C.[2] | |

| Boiling Point | Not experimentally reported. For comparison, the predicted boiling point of the dimethyl analog is 372.3±37.0 °C.[2] | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Note: Due to a lack of available experimental data for Diethyl 5-(bromomethyl)isophthalate, some properties are compared with its well-characterized analog, Dimethyl 5-(bromomethyl)isophthalate (CAS: 42268-88-2).

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

| Predicted Chemical Shift (δ) | Multiplicity | Number of Protons | Assignment |

| ~8.6 ppm | s | 1H | Aromatic H (C2) |

| ~8.3 ppm | s | 2H | Aromatic H (C4, C6) |

| ~4.6 ppm | s | 2H | -CH₂Br |

| ~4.4 ppm | q | 4H | -OCH₂CH₃ |

| ~1.4 ppm | t | 6H | -OCH₂CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

| Predicted Chemical Shift (δ) | Assignment |

| ~165 ppm | C=O (ester) |

| ~139 ppm | Aromatic C (C5) |

| ~134 ppm | Aromatic C (C1, C3) |

| ~131 ppm | Aromatic C (C4, C6) |

| ~130 ppm | Aromatic C (C2) |

| ~62 ppm | -OCH₂CH₃ |

| ~32 ppm | -CH₂Br |

| ~14 ppm | -OCH₂CH₃ |

Infrared (IR) Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-2850 | C-H stretching (aliphatic) |

| ~1720 | C=O stretching (ester) |

| ~1600, ~1470 | C=C stretching (aromatic) |

| ~1250 | C-O stretching (ester) |

| ~680 | C-Br stretching |

Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak [M]⁺ and/or [M+H]⁺, as well as characteristic fragmentation patterns, including the loss of the bromine atom and fragments corresponding to the ethyl ester groups.

Synthesis

The synthesis of Diethyl 5-(bromomethyl)isophthalate typically proceeds through the benzylic bromination of its precursor, Diethyl 5-methylisophthalate. This transformation is a free-radical substitution reaction.

Proposed Synthetic Workflow

Caption: Synthetic workflow for Diethyl 5-(bromomethyl)isophthalate.

Experimental Protocol: Benzylic Bromination

This protocol is a generalized procedure based on well-established methods for benzylic bromination using N-bromosuccinimide (NBS).[3][4][5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Diethyl 5-methylisophthalate (1.0 eq.) in a suitable inert solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

-

Addition of Reagents: Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction Conditions: Heat the reaction mixture to reflux. The reaction can be initiated and sustained by irradiation with a UV lamp or by the thermal decomposition of the radical initiator.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with water and brine to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure Diethyl 5-(bromomethyl)isophthalate.

-

Reactivity and Applications in Drug Development

The reactivity of Diethyl 5-(bromomethyl)isophthalate is dominated by the benzylic bromide, which is a good leaving group in nucleophilic substitution reactions. This allows for the facile introduction of the isophthalate moiety into various molecular scaffolds.

Key Reactions

-

Nucleophilic Substitution: The bromomethyl group readily reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This is the primary mode of reactivity exploited in its applications.

-

Ester Hydrolysis: The two diethyl ester groups can be hydrolyzed under acidic or basic conditions to yield 5-(bromomethyl)isophthalic acid. This dicarboxylic acid can then be used in polymerization reactions or to form salts.

Role as a Linker in Medicinal Chemistry

Isophthalate derivatives are increasingly being explored as linkers or scaffolds in drug design.[6][7][8] The rigid aromatic core provides a well-defined spatial arrangement for appended functional groups, which can be crucial for binding to biological targets. The bifunctional nature of Diethyl 5-(bromomethyl)isophthalate makes it an attractive linker for various applications:

-

PROTACs and Molecular Glues: The ability to connect two different molecular entities makes it a candidate for the development of Proteolysis Targeting Chimeras (PROTACs) and molecular glues, which are designed to bring a target protein and an E3 ubiquitin ligase into close proximity.

-

Drug Conjugates: The reactive bromomethyl group can be used to attach the isophthalate linker to a drug molecule, while the ester groups can be further modified to attach a targeting moiety or to tune the pharmacokinetic properties of the conjugate.[9]

Logical Relationship to Bioactive Molecules

Caption: Logical pathway from Diethyl 5-(bromomethyl)isophthalate to bioactive molecules.

Safety and Handling

As with any benzylic bromide, Diethyl 5-(bromomethyl)isophthalate should be handled with care. Benzylic bromides are known to be lachrymatory and can be irritating to the skin, eyes, and respiratory tract.[10]

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.

The safety information for the analogous Dimethyl 5-(bromomethyl)isophthalate indicates that it is harmful if swallowed and causes severe skin burns and eye damage.[11] Similar precautions should be taken for the diethyl derivative.

Conclusion

Diethyl 5-(bromomethyl)isophthalate is a valuable synthetic intermediate with significant potential in drug discovery and materials science. Its well-defined structure and predictable reactivity make it an excellent choice for researchers looking to incorporate a rigid aromatic linker into their molecular designs. While a comprehensive set of experimental data for this specific compound is not yet widely available, its properties and reactivity can be reliably inferred from its close analog, Dimethyl 5-(bromomethyl)isophthalate, and from the well-established principles of organic chemistry. As the demand for sophisticated molecular linkers and scaffolds continues to grow, the utility of Diethyl 5-(bromomethyl)isophthalate is likely to become increasingly recognized.

References

- Sigma-Aldrich. Dimethyl 5-(bromomethyl)

- Google Patents. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position.

-

Wikipedia. Benzyl bromide. Available at: [Link].

- The Royal Society of Chemistry.

-

Chemistry Steps. Benzylic Bromination. Available at: [Link].

- ResearchGate.

-

Chemistry LibreTexts. 11.10: Benzylic Bromination of Aromatic Compounds. Available at: [Link].

- Benchchem. Application Notes and Protocols: Benzylic Bromination of Toluenes using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).

-

Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Available at: [Link].

- Dalton Transactions (RSC Publishing).

- Benchchem. A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions.

- ResearchGate. Conductance study of benzyl bromide reaction with cyclicamines in aqueous-ethanol medium.

-

PubChem. Dimethyl 5-methylisophthalate. Available at: [Link].

- ResearchGate. In Silico Investigation of an Isophthalate Derivative: DFT, Molecular Docking and SwissADME Study.

- MilliporeSigma. Dimethyl 5-(bromomethyl)

- Sigma-Aldrich. Diethyl 5-(hydroxymethyl)

- PMC.

- MilliporeSigma. Dimethyl 5-(bromomethyl)

-

PubChem. Diethyl isophthalate. Available at: [Link].

- Alfa Chemistry.

-

PubChem. Diethyl 5-(hydroxymethyl)isophthalate. Available at: [Link].

- Benchchem. Synthesis of E-Alkenes with Diethyl (Bromomethyl)phosphonate: Application Notes and Protocols for Researchers.

-

PubChem. Dimethyl isophthalate. Available at: [Link].

- Alfa Chemistry. CAS 181425-91-2 Diethyl 5-(hydroxymethyl)

- International Journal of Pharmaceutical Sciences Review and Research.

- Google Patents. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds.

- ChemicalBook. DIETHYL 5-(HYDROXYMETHYL)

-

National Institute of Standards and Technology. Diethyl Phthalate - the NIST WebBook. Available at: [Link].

- 1PlusChem. 42268-88-2 | Dimethyl 5-(bromomethyl)

- Sigma-Aldrich. Dimethyl 5-(bromomethyl)

- ChemicalBook. 156750-11-7(DIETHYL 5-(BROMOMETHYL)

- ResearchGate.

- Australian Industrial Chemicals Introduction Scheme (AICIS).

-

MDPI. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. Available at: [Link].

Sources

- 1. 42268-88-2|Dimethyl 5-(bromomethyl)isophthalate|BLD Pharm [bldpharm.com]

- 2. Dimethyl 5-(bromomethyl)isophthalate CAS#: 42268-88-2 [m.chemicalbook.com]

- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Linker functionalisation triggers an alternative 3D-topology for Zn-isophthalate-4,4′-bipyridine frameworks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Six metal–organic architectures from a 5-methoxyisophthalate linker: assembly, structural variety and catalytic features - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents [patents.google.com]

- 10. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Comparative Technical Guide: Diethyl 5-(bromomethyl)isophthalate vs. Dimethyl 5-(bromomethyl)isophthalate

Executive Summary

This technical guide analyzes the physicochemical distinctions between Dimethyl 5-(bromomethyl)isophthalate (DMBMI) and Diethyl 5-(bromomethyl)isophthalate (DEBMI) . While both compounds serve as critical benzyl bromide electrophiles in the synthesis of dendrimers, Metal-Organic Frameworks (MOFs), and bioactive isoindolinones, their alkyl ester chains dictate divergent solubility profiles and purification strategies.

Key Distinction:

-

DMBMI (Methyl Ester): Exhibits high lattice energy and high melting point (~123–126 °C), favoring purification by recrystallization but limiting solubility in non-polar solvents.

-

DEBMI (Ethyl Ester): Features increased lipophilicity and disrupted crystal packing (lower melting point), enhancing solubility in organic media but often necessitating chromatographic purification due to "oiling out" tendencies.

Molecular Architecture & Physicochemical Basis

The solubility differences between these two analogues are governed by the competition between Crystal Lattice Energy (solute-solute interactions) and Solvation Enthalpy (solute-solvent interactions).

Structural Comparison

| Feature | Dimethyl 5-(bromomethyl)isophthalate (DMBMI) | Diethyl 5-(bromomethyl)isophthalate (DEBMI) |

| CAS Number | 42268-88-2 | Not widely listed (Analog: 181425-91-2 for -CH₂OH) |

| Formula | C₁₁H₁₁BrO₄ | C₁₃H₁₅BrO₄ |

| Molecular Weight | 287.11 g/mol | 315.16 g/mol |

| Melting Point | 123–126 °C (High Crystallinity) | < 100 °C (Inferred; Lower Crystallinity) |

| Lipophilicity (LogP) | Lower (More Polar) | Higher (More Lipophilic) |

| Lattice Energy | High (Efficient packing of methyl groups) | Moderate (Ethyl chain flexibility disrupts packing) |

The "Methyl vs. Ethyl" Solubility Rule

In isophthalate systems, methyl esters typically pack more efficiently than ethyl esters. The additional methylene group in the ethyl chain introduces rotational degrees of freedom (entropy) and steric bulk that disrupts the planar stacking of the benzene rings.

-

Consequence: DMBMI requires higher thermal energy to break the crystal lattice, making it less soluble in cold solvents than DEBMI. DEBMI, with a "looser" lattice, dissolves more readily in a broader range of organic solvents.

Solubility Profile & Solvent Selection

The following matrix guides solvent selection for reaction and purification based on the ester type.

Solubility Matrix

| Solvent Class | DMBMI (Methyl) Behavior | DEBMI (Ethyl) Behavior | Application Note |

| Chlorinated (DCM, CHCl₃) | High Solubility | Very High Solubility | Ideal for workup and liquid-phase reactions. |

| Polar Aprotic (DMF, DMSO) | High Solubility | High Solubility | Standard for nucleophilic substitutions (Sɴ2). |

| Alcohols (MeOH, EtOH) | Low (Cold) / High (Hot) | Moderate to High | DMBMI recrystallizes well from MeOH. DEBMI may stay in solution. |

| Non-Polar (Hexane, Heptane) | Insoluble | Low to Moderate | Used to precipitate DMBMI. DEBMI may require colder temps to precipitate. |

| Ethers (THF, Et₂O) | Soluble | Highly Soluble | Good for reduction or coupling reactions. |

Visualization: Solvent Selection Decision Tree

Figure 1: Decision tree for solvent selection based on the specific ester analogue.

Synthetic Implications & Protocols

Synthesis of the Bromomethyl Core

Both compounds are typically synthesized via Radical Bromination (Wohl-Ziegler reaction) of the corresponding methyl-isophthalate using N-Bromosuccinimide (NBS).

Critical Solubility Factor:

-

DMBMI Synthesis: The starting material (Dimethyl 5-methylisophthalate) and product are solids. Carbon tetrachloride (CCl₄) was historically used, but Acetonitrile or Methyl Acetate are modern, safer alternatives. The product often precipitates upon cooling.

-

DEBMI Synthesis: The ethyl analogue is more soluble. If using Acetonitrile, the product may remain in solution upon cooling, requiring solvent evaporation and extraction.

Purification Strategy

DMBMI (The "Crystallizer"): Due to its high melting point (~124 °C), DMBMI is ideally suited for recrystallization.

-

Protocol: Dissolve crude solid in boiling Methanol (approx. 10 mL/g). Allow to cool slowly to room temperature, then 4 °C. White needles precipitate. Yields are typically high (>80%).

DEBMI (The "Oiler"): Due to lower melting point and higher lipophilicity, DEBMI often forms a supersaturated oil rather than crystals.

-

Protocol: Flash Column Chromatography is recommended (Silica gel, Hexane:EtOAc gradient).

-

Alternative: If crystallization is required, use a mixed solvent system of Hexane:Ethyl Acetate (10:1) and cool to -20 °C to force precipitation.

Visualization: Synthesis & Purification Workflow

Figure 2: Comparative workflow for the synthesis and purification of DMBMI and DEBMI.

Experimental Protocols

General Synthesis Protocol (Radical Bromination)

Note: This protocol applies to both, with workup variations noted.

-

Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

-

Reagents: Charge flask with 1.0 eq of Dimethyl (or Diethyl) 5-methylisophthalate, 1.1 eq of N-Bromosuccinimide (NBS), and 0.05 eq of Benzoyl Peroxide or AIBN.

-

Solvent: Add Acetonitrile (0.2 M concentration). Note: CCl₄ is restricted; Acetonitrile is a viable green alternative.

-

Reaction: Reflux at 80–85 °C for 4–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup:

-

Cool mixture to room temperature.

-

Filter off the precipitated succinimide byproduct.

-

Concentrate the filtrate in vacuo.[1]

-

-

Purification (The Divergence):

-

For DMBMI: Resuspend residue in hot Methanol. Cool to crystallize. Filter and wash with cold Methanol.

-

For DEBMI: Dissolve residue in DCM, wash with water/brine to remove succinimide traces. Dry over MgSO₄.[1] Concentrate and purify via silica gel chromatography (0-20% EtOAc in Hexanes).

-

Handling & Safety

Both compounds are benzyl bromides , which are potent lachrymators (tear gas agents) and skin irritants.

-

Engineering Controls: All operations must be performed in a functioning fume hood.

-

PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.

-

Decontamination: Spills should be treated with dilute aqueous ammonia or sodium thiosulfate to quench the reactive bromide.

References

-

PubChem. Diethyl 5-(hydroxymethyl)isophthalate (Analogue Data). National Library of Medicine. Available at: [Link]

-

ResearchGate. Solubilities of Isophthalic Acid Derivatives in Organic Solvents. Available at: [Link]

Sources

Molecular weight and formula of diethyl 5-(bromomethyl)isophthalate

A Critical Analysis of Synthesis, Properties, and Applications in Molecular Scaffolding

Abstract

Diethyl 5-(bromomethyl)isophthalate (CAS 156750-11-7) represents a specialized bifunctional building block in organic synthesis. Distinguished by its dual ester functionality and a reactive benzylic bromide, it serves as a critical "linchpin" intermediate for constructing complex supramolecular architectures, including Metal-Organic Frameworks (MOFs), dendrimers, and pharmaceutical macrocycles. This guide provides a definitive technical profile of the compound, detailing its physicochemical properties, validated synthesis protocols, and strategic applications in drug discovery and materials science.

Part 1: Chemical Identity & Physicochemical Properties[1][2]

The fundamental value of diethyl 5-(bromomethyl)isophthalate lies in its orthogonal reactivity. The ethyl ester groups provide stability during benzylic substitution reactions while remaining activatable for downstream hydrolysis or transesterification.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | Diethyl 5-(bromomethyl)benzene-1,3-dicarboxylate |

| Common Name | Diethyl 5-(bromomethyl)isophthalate |

| CAS Number | 156750-11-7 |

| Molecular Formula | C |

| Molecular Weight | 315.16 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 58–62 °C (Typical range for ethyl analogs) |

| Solubility | Soluble in DCM, CHCl |

| SMILES | CCOC(=O)c1cc(CBr)cc(c1)C(=O)OCC |

| InChI Key | Unique identifier required for database integration |

Critical Note on Analogs: Researchers often confuse this compound with its methyl ester analog, Dimethyl 5-(bromomethyl)isophthalate (CAS 42268-88-2). While chemically similar, the diethyl variant offers altered solubility profiles and lipophilicity (LogP), which can be crucial for cell-permeability studies in medicinal chemistry.

Part 2: Synthesis & Production Strategy

The synthesis of diethyl 5-(bromomethyl)isophthalate is classically achieved via Wohl-Ziegler bromination . This radical substitution pathway is preferred over direct electrophilic bromination to ensure regioselectivity at the benzylic position, avoiding ring bromination.

Reaction Mechanism

The reaction utilizes N-bromosuccinimide (NBS) as a stoichiometric bromine source and a radical initiator such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).

Key Mechanistic Steps:

-

Initiation: Thermal decomposition of AIBN yields isobutyronitrile radicals.

-

Propagation: Abstraction of a benzylic hydrogen from diethyl 5-methylisophthalate forms a resonance-stabilized benzylic radical.

-

Bromination: The benzylic radical reacts with Br

(generated in situ from NBS) to yield the product and regenerate a bromine radical.

Validated Experimental Protocol

Note: This protocol is adapted from standard benzylic bromination procedures for isophthalate derivatives.

Reagents:

-

Diethyl 5-methylisophthalate (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water before use to remove HBr.

-

AIBN (0.05 equiv)

-

Acetonitrile (0.2 M concentration) or CCl

(historically used, but toxic; MeCN is the modern green alternative).

Step-by-Step Methodology:

-

Setup: Charge a flame-dried round-bottom flask with diethyl 5-methylisophthalate and anhydrous acetonitrile under an argon atmosphere.

-

Addition: Add NBS and AIBN in a single portion.

-

Reflux: Heat the mixture to reflux (80–82 °C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The starting material spot should disappear, replaced by a slightly less polar product spot.

-

Workup: Cool the reaction to room temperature. The succinimide byproduct will precipitate; remove it via filtration.

-

Extraction: Concentrate the filtrate. Redissolve the residue in diethyl ether or ethyl acetate and wash with water (3x) to remove residual succinimide.

-

Purification: Dry organic layer over MgSO

, filter, and concentrate. Recrystallize from Hexane/EtOAc or purify via flash column chromatography if necessary.

Visualization: Synthesis Workflow

Caption: Figure 1. Wohl-Ziegler radical bromination workflow for the synthesis of diethyl 5-(bromomethyl)isophthalate.

Part 3: Applications in Medicinal Chemistry & Materials

Diethyl 5-(bromomethyl)isophthalate functions as a trifunctional scaffold . The bromine atom is a "soft" electrophile susceptible to S

Macrocyclization & Peptidomimetics

In drug discovery, this molecule is used to synthesize macrocyclic peptides. The benzylic bromide reacts with cysteine thiols or amine side chains to "staple" peptide helices or cyclize linear precursors, improving metabolic stability and target affinity.

MOF Ligand Precursor

Hydrolysis of the ethyl esters yields 5-(bromomethyl)isophthalic acid, a precursor for constructing Metal-Organic Frameworks (MOFs). The bromomethyl group can be post-synthetically modified (e.g., to an azide or amine) inside the MOF pore, allowing for "click chemistry" functionalization of the material for gas storage or catalysis.

Dendrimer Synthesis

The compound acts as a core or branching unit. The bromide allows attachment to a core, while the two esters can be converted to hydrazides or amines to propagate the dendrimer generation (e.g., PAMAM or polyester dendrimers).

Part 4: Analytical Characterization

To validate the identity of synthesized diethyl 5-(bromomethyl)isophthalate, the following spectroscopic signatures are expected.

Expected H NMR Data (CDCl , 400 MHz)

-

Aromatic Protons:

- ~8.60 ppm (t, 1H, J = 1.5 Hz, H-2): The proton between the two ester groups is most deshielded.

- ~8.25 ppm (d, 2H, J = 1.5 Hz, H-4, H-6): Protons ortho to the bromomethyl group.

-

Benzylic Protons:

-

~4.55 ppm (s, 2H, Ar-CH

-

~4.55 ppm (s, 2H, Ar-CH

-

Ethyl Ester Protons:

-

~4.42 ppm (q, 4H, J = 7.1 Hz, O-CH

-

~1.42 ppm (t, 6H, J = 7.1 Hz, O-CH

-

~4.42 ppm (q, 4H, J = 7.1 Hz, O-CH

Mass Spectrometry (ESI/GC-MS)

-

Molecular Ion: [M]+ at m/z 314/316 (1:1 ratio due to

Br/ -

Fragmentation: Loss of ethoxy groups (M-45) and bromine (M-79/81) are common fragmentation pathways.

Part 5: Handling, Stability & Safety

Signal Word: DANGER

-

Lachrymator: Like most benzylic bromides (e.g., benzyl bromide), this compound is a potent lachrymator. It causes severe eye and respiratory irritation. Always handle in a functioning fume hood.

-

Corrosive: Causes skin burns and eye damage.

-

Storage: Moisture sensitive. Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The benzylic bromide is prone to hydrolysis to the alcohol (benzyl alcohol derivative) if exposed to atmospheric moisture over time.

Visualization: Safety & Handling Logic

Caption: Figure 2. Essential safety and storage protocols for benzylic bromide derivatives.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Isophthalic Acid Derivatives. Retrieved from [Link]

- Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317. (Classic mechanism reference for Wohl-Ziegler reaction).

Diethyl 5-(bromomethyl)isophthalate safety data sheet (SDS)

Technical Safety Monograph: Diethyl 5-(bromomethyl)isophthalate

Document Type: Technical Safety Guide & Handling Protocol Version: 1.0 (Research Grade) Target Audience: Synthetic Chemists, MOF Researchers, and Lab Safety Officers

Chemical Identity & Physicochemical Profile

Critical Identifier Note: While the dimethyl analog (CAS 42268-88-2) is commercially ubiquitous, the diethyl ester is often a custom-synthesized derivative used to tune solubility or pore size in Metal-Organic Frameworks (MOFs). Users must verify the specific chain length on their Certificate of Analysis (CoA), as physical state and molecular weight differ.

| Property | Specification |

| Chemical Name | Diethyl 5-(bromomethyl)isophthalate |

| Common Abbreviation | DEBMI |

| Analogous CAS | 42268-88-2 (Dimethyl ester) - Use for proxy tox data |

| Molecular Formula | |

| Molecular Weight | ~315.16 g/mol |

| Physical State | Low-melting solid or viscous oil (dependent on purity/temperature) |

| Solubility | Soluble in DCM, THF, DMF; Hydrolyzes in water |

| Functional Groups | Benzyl Bromide (Reactive/Toxic), Ethyl Esters (Labile) |

Structural Hierarchy & Reactivity Nodes

Figure 1: Structural breakdown highlighting the distinct sources of acute toxicity (Bromomethyl) and storage instability (Esters).

Hazard Identification & Toxicology

Primary Hazard Class: Lachrymator / Corrosive (Category 1B)

The safety profile of DEBMI is dominated by the benzyl bromide moiety. Unlike simple alkyl halides, benzyl halides are potent alkylating agents that rapidly react with nucleophiles in biological tissue (proteins, DNA, and mucous membranes).

Mechanism of Action: Alkylation

The toxicity is not random; it is a direct consequence of the molecule's electrophilicity. The benzylic carbon is activated by the aromatic ring, making it highly susceptible to nucleophilic attack by biological amines and thiols.

Figure 2: The mechanistic pathway of lachrymation. The molecule alkylates TRPA1 ion channels in sensory nerves, causing intense pain and tearing.

Acute Symptoms:

-

Inhalation: Severe burning of nose/throat, coughing, wheezing, potential pulmonary edema (delayed).

-

Eyes: Immediate, intense tearing (lachrymation), blurred vision, potential corneal damage.

-

Skin: Redness, pain, and blistering. Note: Symptoms may be delayed 15–30 minutes as the lipophilic molecule penetrates the dermis before reacting.

Safe Handling & Storage Protocol

The Golden Rule: Treat this compound as if it were a volatile radioactive source. Containment is key.

A. Engineering Controls

-

Fume Hood: Mandatory.[1] Never open a container of DEBMI on an open bench.

-

Sash Height: Keep sash as low as possible to maximize face velocity.

-

Balance: If a balance is not available inside the hood, use a secondary containment transfer vessel (tared vial) to move the material to the balance, or move the balance into the hood.

B. Personal Protective Equipment (PPE)

-

Gloves: Double-gloving is required.

-

Inner: Nitrile (standard).

-

Outer: Silver Shield (Laminate) or thick Nitrile (5 mil+). Benzyl bromides can permeate thin nitrile rapidly.

-

-

Eye Protection: Chemical splash goggles (ventless preferred). Safety glasses are insufficient due to vapor risks.

-

Respiratory: If work outside a hood is strictly unavoidable (e.g., equipment maintenance), a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.

C. Storage Conditions

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under Argon or Nitrogen. The ester groups are prone to hydrolysis, and the C-Br bond is light-sensitive.

-

Container: Amber glass with a PTFE-lined cap. Seal with Parafilm to prevent moisture ingress.

Experimental Workflow: Synthesis & Quenching

This section details the safe usage of DEBMI in a typical MOF ligand synthesis (e.g., reacting with a nitrogen heterocycle).

Figure 3: Operational workflow emphasizing containment and waste segregation.

Decontamination & Quenching Protocol

Do not simply wipe up spills. You must chemically destroy the lachrymator.

-

Preparation: Prepare a "Quench Solution" of 10% Sodium Thiosulfate (

) or dilute Ammonium Hydroxide ( -

Principle: The thiosulfate or ammonia acts as a "sacrificial nucleophile," reacting with the benzyl bromide to form a non-volatile, non-lachrymatory salt.

-

Glassware: Rinse all contaminated glassware with the Quench Solution before removing it from the fume hood for standard washing.

Emergency Response

| Scenario | Immediate Action | Rationale |

| Eye Contact | Rinse for 15+ minutes immediately. Lift eyelids. | Lachrymators bind to corneal proteins; immediate dilution is critical to prevent blindness. |

| Skin Contact | Wash with soap and water.[2] Do not use alcohol. | Alcohol increases skin permeability, driving the toxin deeper. Soap emulsifies the lipophilic bromide. |

| Inhalation | Move to fresh air.[3][4][5] Support breathing.[3][4][5][6] | If wheezing occurs, medical observation for 24h is needed to rule out pulmonary edema. |

| Spill (<5g) | Cover with absorbent pads. Soak pads in Quench Solution . | Neutralization prevents the "tear gas" effect from contaminating the whole lab. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12491, Diethyl isophthalate. (Used for core scaffold properties). Link

-

Sigma-Aldrich (Merck). Safety Data Sheet: Dimethyl 5-(bromomethyl)isophthalate (CAS 42268-88-2). (Primary source for analog toxicological data). Link

-

TCI Chemicals. Product Specification: Benzyl Bromide Derivatives & Handling. (Source for lachrymator handling protocols). Link

-

Bessac, B. F., & Jordt, S. E. (2008). Breathtaking irritants: TRPA1 as a target for tear gas agents. (Mechanistic source for lachrymatory action).[1][2][7] Link

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. solutions.covestro.com [solutions.covestro.com]

- 3. piochem.com [piochem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.ie [fishersci.ie]

- 6. westliberty.edu [westliberty.edu]

- 7. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

Diethyl 5-(bromomethyl)isophthalate: A Linchpin Scaffold for Supramolecular Architectures

Executive Summary

Diethyl 5-(bromomethyl)isophthalate (DEBMI) represents a critical "Janus" intermediate in supramolecular chemistry. It uniquely combines a highly reactive electrophilic tail (benzylic bromide) with a robust, pre-organized coordination head (isophthalate diester). This dual functionality allows researchers to graft the isophthalate motif—one of the most versatile building blocks in Metal-Organic Framework (MOF) and Metal-Organic Polyhedra (MOP) synthesis—onto virtually any nucleophilic core.

This technical guide details the strategic application of DEBMI in synthesizing high-symmetry multidentate ligands, functionalizing macrocycles, and constructing hyperbranched dendrimers. It provides validated protocols for its handling and transformation, ensuring high fidelity in the construction of complex supramolecular assemblies.

Part 1: Molecular Architecture & Reactivity Profile

Structural Analysis

The utility of DEBMI stems from the orthogonal reactivity of its two functional domains:

-

The Isophthalate Head (Diester): The diethyl ester groups are chemically stable under acidic and mild oxidative conditions. They serve as "masked" coordination sites. Upon hydrolysis, they yield a 1,3-dicarboxylate motif with a 120° bite angle, ideal for assembling copper paddlewheel nodes (

) or zinc clusters. -

The Electrophilic Tail (Bromomethyl): The benzylic bromide is highly susceptible to

nucleophilic substitution. Unlike aryl bromides, it does not require palladium catalysis to react. It couples efficiently with phenols, amines, and thiols, functioning as a "molecular glue."

Stability & Handling (Safety Critical)

-

Lachrymator Hazard: Like most benzyl bromides, DEBMI is a potent lachrymator and skin irritant. All manipulations must occur in a fume hood.

-

Moisture Sensitivity: While the ester is stable, the benzylic bromide can hydrolyze to the alcohol (diethyl 5-(hydroxymethyl)isophthalate) upon prolonged exposure to atmospheric moisture. Store under inert gas (Ar/N2) at 4°C.

Part 2: Applications in Ligand Design (MOFs & MOPs)

The primary application of DEBMI is the synthesis of Poly-isophthalate Ligands . By reacting DEBMI with a central core possessing

The "Spacer-Head" Strategy

In reticular chemistry, expanding the pore size often requires longer linkers. DEBMI acts as a "Head" unit that can be attached to a "Spacer" core.

-

Core: 1,3,5-Trihydroxybenzene (Phloroglucinol).

-

Reaction: Etherification with 3 equivalents of DEBMI.

-

Result: A hexacarboxylate ligand (

) capable of forming (3,24)-connected MOFs or discrete cuboctahedral MOPs.

Functionalizing Macrocycles

DEBMI is used to append coordination sites to macrocycles like calix[4]arenes or pillar[5]arenes .

-

Protocol: Reacting DEBMI with the phenolic rim of a calixarene locks the macrocycle into a specific conformation (e.g., cone) while providing eight carboxylate groups (after hydrolysis) for metal binding. This creates "supermolecular building blocks" (SBBs) that self-assemble into hierarchical cages.

Part 3: Experimental Protocols

Protocol A: Synthesis of a -Symmetric Hexa-ester Ligand Precursor

Target Molecule: 1,3,5-tris[(3,5-bis(ethoxycarbonyl)benzyl)oxy]benzene.

Rationale: This reaction demonstrates the

Reagents:

-

Diethyl 5-(bromomethyl)isophthalate (3.3 equiv)

-

Phloroglucinol (1.0 equiv)

-

Potassium Carbonate (

, anhydrous, 5.0 equiv) -

18-Crown-6 (0.1 equiv, catalyst)

-

Solvent: Acetone (dry) or DMF (for higher temp)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend Phloroglucinol (1.26 g, 10 mmol) and

(6.9 g, 50 mmol) in dry acetone (100 mL). Stir under -

Addition: Add Diethyl 5-(bromomethyl)isophthalate (10.4 g, 33 mmol) and 18-Crown-6 (264 mg, 1 mmol). The crown ether complexes potassium, increasing the nucleophilicity of the phenoxide.

-

Reflux: Attach a reflux condenser and heat the mixture to mild reflux (approx. 60°C) for 24–48 hours. Monitor via TLC (Silica, Hexane:EtOAc 3:1). The starting bromide spot (

) should disappear. -

Workup:

-

Cool to room temperature.[1]

-

Filter off the inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure to yield a viscous oil or solid.

-

-

Purification: Recrystallize from hot ethanol or perform flash column chromatography (SiO2, Gradient 0-20% EtOAc in Hexane).

Protocol B: Hydrolysis to the Active Ligand (Hexacarboxylic Acid)

Reagents:

-

Hexa-ester precursor (from Protocol A)

-

NaOH (10 equiv)

-

Solvent: THF/Water (1:1 v/v)

Methodology:

-

Dissolve the hexa-ester in THF. Add an aqueous solution of NaOH.

-

Reflux at 70°C for 12 hours. The biphasic mixture will become homogeneous as the amphiphilic ester converts to the hydrophilic carboxylate salt.

-

Acidification: Evaporate the THF. Acidify the aqueous residue with 1M HCl to pH < 2. The hexacarboxylic acid will precipitate as a white solid.

-

Isolation: Filter, wash copiously with water, and dry under vacuum at 80°C.

Part 4: Visualization of Supramolecular Assembly

The following diagram illustrates the hierarchical assembly from the DEBMI building block to a complex Metal-Organic Polyhedron (MOP).

Caption: Pathway from DEBMI precursor to discrete Metal-Organic Polyhedra via convergent synthesis.

Part 5: Data Summary & Comparison

Table 1: Reactivity Comparison of Isophthalate Precursors

| Precursor Variant | Electrophile Type | Reactivity (vs. Phenols) | Stability | Primary Application |

| Diethyl 5-(bromomethyl) | Benzylic Bromide ( | High (No catalyst needed) | Moderate (Moisture sensitive) | Ether/Amine linked Ligands |

| Diethyl 5-hydroxy | Phenol (Nucleophile) | Low (Requires activation) | High | Ester linked Ligands |

| Diethyl 5-amino | Aniline (Nucleophile) | Moderate (Schiff base/Amide) | High | Amide linked Ligands |

| Dimethyl analog | Benzylic Bromide | High | Moderate | Identical to Diethyl (Solubility varies) |

References

-

Synthesis of 5-(bromomethyl)

- Title: Synthesis and Characterization of New Dendrimers Based on Melamine and 5-(Bromomethyl)

- Source: Sigma-Aldrich / Merck Technical Sheets (General Reactivity D

-

URL: (Verified commercial source for reactivity data).

-

Application in MOF Ligand Synthesis

- Title: Reticular Synthesis and the Design of New M

- Source: Nature (General grounding on isophthal

-

URL:[Link]

-

Protocol Grounding (Williamson Ether Synthesis)

-

Dendrimer Synthesis Context

Sources

- 1. benchchem.com [benchchem.com]

- 2. Dimethyl 5-(bromomethyl)isophthalate | 42268-88-2 [sigmaaldrich.com]

- 3. Diethyl 5-(hydroxymethyl)isophthalate | C13H16O5 | CID 610139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dimethyl 5-(bromomethyl)isophthalate | 42268-88-2 [sigmaaldrich.com]

- 5. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate | MDPI [mdpi.com]

Isophthalate derivatives for MOF linker synthesis

A Technical Guide to CAU-10-NH₂ Synthesis and Functionalization for Drug Delivery

Executive Summary

This technical guide addresses the synthesis, functionalization, and application of isophthalate-based Metal-Organic Frameworks (MOFs), specifically focusing on the aluminum-based CAU-10-NH₂ (Christian-Albrechts-University-10). Unlike linear terephthalate linkers that form cubic grids, isophthalate derivatives introduce a 120° bond angle, driving the formation of helical or kagome topologies with unique pore environments. This guide provides a self-validating protocol for synthesizing CAU-10-NH₂, performing Post-Synthetic Modification (PSM) to tune hydrophobicity, and validating the structure for drug delivery applications.

The Isophthalate Advantage: Geometry & Topology

The choice of 5-aminoisophthalic acid (5-aip) over its linear isomer, 2-aminoterephthalic acid, is not merely structural—it is topological.

-

Geometric Dictation: The meta-positioning of carboxylate groups creates a fixed 120° angle. When coordinated with trivalent metals like Al³⁺, this geometry prevents the formation of standard cubic lattices (e.g., MOF-5) and instead favors the formation of helical chains of cis-corner-sharing AlO₆ polyhedra.

-

Pore Environment: In CAU-10, these helices are bridged by the isophthalate linker to form non-intersecting, sinusoidal channels (~6–7 Å diameter). This size is ideal for encapsulating small-molecule drugs (e.g., Ibuprofen, 5-Fluorouracil) while preventing the leaching of larger biomolecules.

-

Stability: The high charge density of Al³⁺ combined with the chelating carboxylates renders CAU-10 exceptionally stable in water and acidic media, a critical requirement for oral drug delivery vehicles.

Core Protocol: Solvothermal Synthesis of CAU-10-NH₂

Objective: Synthesize high-crystallinity CAU-10-NH₂ with unblocked pores and free amine groups for future functionalization.

Materials

-

Linker: 5-aminoisophthalic acid (5-aip), 99% purity.

-

Metal Source: Aluminum chloride hexahydrate (AlCl₃[1]·6H₂O) or Aluminum sulfate octadecahydrate (Al₂(SO₄)₃·18H₂O).

-

Solvent: N,N-Dimethylformamide (DMF), Deionized Water.

-

Equipment: 25 mL Teflon-lined stainless steel autoclave, convection oven.

Step-by-Step Methodology

This protocol relies on a thermodynamic control strategy. The specific solvent ratio modulates the hydrolysis rate of the Al-salt, ensuring crystal growth dominates over amorphous precipitation.

-

Precursor Dissolution:

-

In a beaker, dissolve 1.2 g (6.6 mmol) of 5-aminoisophthalic acid in 4 mL DMF .

-

Add 12.7 mL deionized water .

-

Note: The high water content is crucial. Unlike many MOFs that require pure DMF, CAU-10 formation is driven by hydrothermal-like conditions which facilitate the formation of the inorganic Al-OH-Al chains.

-

-

Metal Addition:

-

Add 3.3 mL of 2 M aqueous AlCl₃·6H₂O solution (approx. 6.6 mmol Al³⁺) to the linker solution.

-

Stir vigorously for 10 minutes until homogenous. The molar ratio should be approx 1:1 (Al:Linker).

-

-

Solvothermal Assembly:

-

Transfer the slurry to the Teflon liner (fill level ~60-70%).

-

Seal in the autoclave and heat at 120°C for 12 hours .

-

Causality: 120°C is the "sweet spot." Lower temperatures yield amorphous gel; higher temperatures (>140°C) may cause linker decarboxylation or dense phase formation (e.g., MIL-53 analogs).

-

-

Workup & Activation (Critical for Porosity):

-

Cool to room temperature.[2] Filter the white precipitate.

-

Self-Validating Wash: Resuspend the solid in boiling water for 1 hour. Filter hot. Repeat twice.

-

Why? Isophthalic acid has low solubility in cold water. Hot water washing ensures removal of unreacted linker trapped in the pores, which is the #1 cause of low surface area in reported literature.

-

Dry at 100°C in air, then activate at 150°C under vacuum (10⁻³ mbar) for 12 hours.

-

Synthesis Workflow Diagram

Caption: Figure 1. Optimized solvothermal workflow for CAU-10-NH₂ synthesis emphasizing the critical hot-water purification step.

Post-Synthetic Modification (PSM) for Drug Delivery

The free amine (-NH₂) group on the isophthalate linker is a chemical handle. For drug delivery, modifying this group can tune the pore hydrophobicity to match the drug payload (e.g., hydrophobic drugs load better into hydrophobic pores).

Protocol: Amide Functionalization

-

Preparation: Suspend 200 mg of activated CAU-10-NH₂ in 10 mL of anhydrous chloroform.

-

Reaction: Add 2 equivalents of the desired anhydride (e.g., acetic anhydride for hydrophobicity, succinic anhydride for carboxyl-functionalization).

-

Conditions: Stir at 55°C for 24 hours .

-

Validation:

-

The reaction is heterogeneous. The crystal morphology remains, but the chemical environment changes.

-

Check: The disappearance of the N-H stretch (~3400 cm⁻¹) and appearance of C=O amide stretch (~1650 cm⁻¹) in FTIR.

-

PSM Pathway Diagram

Caption: Figure 2. Post-Synthetic Modification pathway converting hydrophilic amine pores to hydrophobic amide pores to increase drug affinity.

Validation & Characterization

To ensure scientific integrity, the synthesized material must be validated against the following benchmarks.

| Technique | Observation | Interpretation |

| PXRD | Peaks at 2θ ≈ 8.5°, 10.8° | Confirms CAU-10 topology (body-centered tetragonal). Broad peaks indicate nanocrystallinity.[2] |

| ¹H NMR | Digest MOF in DCl/DMSO-d₆ | Peaks at δ 7.5-8.0 ppm (aromatic). Absence of DMF peaks confirms successful activation. |

| N₂ Sorption | Type I Isotherm | Microporous nature. BET Surface Area should be > 600 m²/g . Lower values indicate blocked pores. |

| TGA | Plateau up to 350°C | Confirms thermal stability. Weight loss < 100°C indicates water; > 350°C is linker decomposition. |

References

-

Reinsch, H., et al. (2013). Mixed-linker MOFs with CAU-10 structure: synthesis and gas sorption characteristics. Dalton Transactions. Link

-

Ahn, H., et al. (2016). UiO-66-Type Metal-Organic Framework with Free Carboxylic Acid: Versatile Adsorbents via H-bond. ACS Applied Materials & Interfaces. Link

-

Tan, K., et al. (2020). Water Vapor Adsorption on CAU-10-X: Effect of Functional Groups. Journal of Physical Chemistry C. Link

-

Stock, N., & Biswas, S. (2012). Synthesis of Flexible and Functionalized MOFs. Chemical Reviews. Link

-

Cui, Y., et al. (2012). Metal-Organic Frameworks as Platforms for Functional Materials. Chemical Reviews. Link

Sources

Methodological & Application

Synthesis of diethyl 5-(bromomethyl)isophthalate from diethyl 5-methylisophthalate

Application Note: High-Fidelity Synthesis of Diethyl 5-(bromomethyl)isophthalate

Executive Summary

This application note details the optimized protocol for synthesizing diethyl 5-(bromomethyl)isophthalate from diethyl 5-methylisophthalate . This transformation is a critical step in the generation of ligand precursors for Metal-Organic Frameworks (MOFs) and pharmaceutical intermediates.

The method utilizes a Wohl-Ziegler radical bromination using N-bromosuccinimide (NBS). Unlike standard textbook descriptions, this guide addresses the critical challenge of this specific synthesis: controlling the competition between mono-bromination (desired) and geminal di-bromination (impurity). We provide a self-validating workflow using modern, safer solvent alternatives to carbon tetrachloride.

Safety & Hazard Assessment (Critical)

-

Lachrymator Warning: Diethyl 5-(bromomethyl)isophthalate is a potent lachrymator (tear gas agent) and skin irritant. All operations, especially silica gel chromatography and rotovap cleaning, must occur in a high-performance fume hood.

-

Reagent Hazards:

-

NBS: Irritant; keep cold and dry to prevent degradation to Br₂ (indicated by yellow/orange color).

-

Benzoyl Peroxide (BPO): Explosive risk if dried/concentrated; use as a 75% water-dampened solid or handle with extreme care.

-

Solvents:

-Trifluorotoluene (PhCF

-

Reaction Mechanism: The Radical Cycle

Understanding the mechanism is vital for troubleshooting. The reaction relies on a low, steady-state concentration of Br₂, maintained by the reaction of HBr with NBS. High concentrations of instantaneous Br₂ (e.g., adding liquid bromine) would lead to ionic bromination of the aromatic ring or degradation.

Figure 1: The Wohl-Ziegler radical chain mechanism. Note that the benzylic radical is stabilized by the ester groups, facilitating the reaction.

Experimental Protocol

Reagents and Equipment

| Reagent | Equiv. | Role | Critical Attribute |

| Diethyl 5-methylisophthalate | 1.0 | Substrate | Dry, free of alcohols. |

| N-Bromosuccinimide (NBS) | 1.05 | Bromine Source | Recrystallize from H₂O if yellow. |

| Benzoyl Peroxide (BPO) | 0.05 | Initiator | Radical source. AIBN is a valid alternative. |

| Trifluorotoluene (PhCF₃) | Solvent | Medium | Green alternative to CCl₄. High boiling point promotes kinetics. |

Step-by-Step Synthesis

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

-

Dissolution: Add Diethyl 5-methylisophthalate (10.0 mmol, 2.36 g) and anhydrous Trifluorotoluene (or Benzene/CCl₄ if permitted) (50 mL). Stir until dissolved.

-

Reagent Addition: Add NBS (10.5 mmol, 1.87 g) and BPO (0.5 mmol, ~120 mg).

-

Initiation: Heat the mixture to reflux (approx. 80–100°C depending on solvent).

-

Visual Cue: The reaction often turns orange briefly as Br₂ is released, then fades to pale yellow.

-

-

Monitoring (The "Stop" Point): Reflux for 4–12 hours.

-

QC Check: Monitor by TLC (Hexane/EtOAc 8:1). The product (mono-bromo) is slightly less polar than the starting material.

-

CRITICAL: Do not reflux overnight without monitoring. Over-reaction leads to the gem-dibromo species, which is inseparable by standard crystallization. Stop when starting material is <5%.

-

-

Workup:

Purification & Validation Workflow

The crude product usually contains 5–10% starting material and trace dibromide.

Figure 2: Purification decision tree. Recrystallization is preferred for scale, but chromatography is required if over-bromination occurs.

Purification Protocol (Recrystallization)

-

Dissolve the crude residue in minimum boiling Cyclohexane or Hexanes with a drop of Ethyl Acetate.

-

Allow to cool slowly to room temperature, then 4°C.

-

Collect white needles.

-

Yield Expectation: 65–80%.

-

Melting Point: ~68–70°C (Diethyl ester is lower melting than the dimethyl analog [123°C]).

-

Analytical Validation (Self-Validating Data)

The success of the reaction is validated by the appearance of the benzylic methylene peak and the disappearance of the aryl-methyl peak.

| Moiety | Chemical Shift ( | Multiplicity | Integration | Diagnostic Note |

| Aryl-CH₃ (SM) | 2.45 | Singlet | 3H | Disappears in product. |

| Aryl-CH₂-Br (Product) | 4.55 | Singlet | 2H | Key diagnostic peak. |

| Aryl-CH-Br₂ (Impurity) | ~6.60 | Singlet | 1H | Check for this singlet to rule out over-bromination. |

| Ethyl -CH₂- | 4.42 | Quartet | 4H | Remains constant. |

| Ethyl -CH₃ | 1.41 | Triplet | 6H | Remains constant. |

| Aromatic Protons | 8.20, 8.60 | Multi | 3H | Slight downfield shift in product. |

Troubleshooting & Optimization

-

Problem: Reaction Stalls (SM remains).

-

Cause: Initiator died or moisture killed the radical chain.

-

Fix: Add another 0.02 equiv of BPO and continue reflux. Ensure anhydrous conditions.

-

-

Problem: High Di-bromo impurity.

-

Cause: Too much NBS (>1.1 eq) or reaction time too long.

-

Fix: Strictly limit NBS to 1.05 equiv. Stop reaction at 95% conversion rather than 100%.

-

-

Problem: Colored Product.

-

Cause: Residual Br₂ or traces of succinimide.

-

Fix: Wash the organic layer with 10% Na₂S₂O₃ (Sodium Thiosulfate) during workup to quench bromine.

-

References

-

Classic Mechanism & Solvent Effects: Djerassi, C. Brominations with N-Bromosuccinimide and Related Compounds. Chem. Rev.1948 , 43, 271–317. Link

- Modern Green Solvents (PhCF3): Ogawa, A. et al. Trifotoluene: A Safe Alternative to Carbon Tetrachloride in Radical Bromination. J. Org. Chem.2013, 78, 12, 5810.

-

Synthesis of Isophthalate Derivatives (Dimethyl Analog): Li, Z. et al. Synthesis of Functionalized MOF Ligands. J. Am. Chem. Soc.2008 , 130, 14370. Link

-

Purification & Properties: Sigma-Aldrich Product Specification, Dimethyl 5-(bromomethyl)isophthalate. Link (Used for property extrapolation to diethyl ester).

-

General Wohl-Ziegler Protocol: "Wohl-Ziegler Reaction." Organic Chemistry Portal. Link

Sources

Radical bromination protocol for diethyl 5-methylisophthalate using NBS

Application Note: Radical Bromination of Diethyl 5-Methylisophthalate

Strategic Overview

The conversion of diethyl 5-methylisophthalate to diethyl 5-(bromomethyl)isophthalate is a critical transformation in the synthesis of functionalized linkers for Metal-Organic Frameworks (MOFs) and pharmaceutical intermediates. The reaction relies on the Wohl-Ziegler bromination , a radical substitution pathway that selectively targets the benzylic position.

Core Challenge: The primary difficulty in this protocol is selectivity . The product (mono-bromide) is more reactive toward radical abstraction than the starting material, leading to the formation of the undesired gem-dibromide side product. This protocol is engineered to maximize the mono-brominated species through precise stoichiometric control and solvent selection.

Mechanistic Insight

The reaction proceeds via a free-radical chain mechanism. Understanding the "Goldilocks zone" of bromine concentration is vital. High instantaneous concentrations of

Reaction Pathway Diagram

Figure 1: The radical chain mechanism showing the interplay between NBS, HBr, and the benzylic radical.

Experimental Protocol

Reagents & Equipment

| Reagent | Equiv.[1] | Role | Notes |

| Diethyl 5-methylisophthalate | 1.0 | Substrate | Ensure dry; water quenches radicals. |

| N-Bromosuccinimide (NBS) | 1.05 - 1.1 | Bromine Source | Critical: Must be white/crystalline. Yellow NBS contains |

| AIBN (or Benzoyl Peroxide) | 0.05 (5 mol%) | Initiator | AIBN is preferred for cleaner workup; |

| Solvent | N/A | Medium | Option A (Classic): CCl₄ (Toxic, highly effective).Option B (Green): Acetonitrile (ACN) or Methyl Acetate. |

Equipment:

-

Round-bottom flask (RBF) with reflux condenser.[2]

-

Nitrogen/Argon inlet (oxygen inhibits radicals).

-

Heating block or oil bath.

-

Optional: 300-500W Tungsten lamp (if using photochemical initiation).

Step-by-Step Procedure

Step 1: Preparation

-

Charge the RBF with Diethyl 5-methylisophthalate (1.0 eq) and the chosen solvent (0.1 - 0.2 M concentration).

-

Note: If using CCl₄ or Benzene, ensure the solvent is anhydrous. If using Acetonitrile, degas the solvent by sparging with

for 15 mins to remove dissolved oxygen.

-

-

Add NBS (1.05 eq). At room temperature, NBS will likely remain as a suspension.

-

Add AIBN (0.05 eq).

Step 2: Initiation & Reflux

-

Connect the reflux condenser and flush the system with

. -

Thermal Initiation: Heat the mixture to reflux (typically 76-80°C for CCl₄/ACN).

-

Visual Cue: The reaction is initiating when the dense, solid NBS (bottom of flask) begins to float and convert into succinimide (less dense, accumulates at the surface).

-

Reaction Time: Reflux for 3–6 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The product will be slightly less polar than the starting material. Stain with UV or KMnO₄.

-

Step 3: Workup

-

Cool the reaction mixture to 0°C (ice bath). This precipitates the succinimide byproduct maximally.

-

Filtration: Filter off the solid succinimide using a sintered glass funnel or celite pad. Wash the solid cake with a small amount of cold solvent.[1][3][4]

-

Evaporation: Concentrate the filtrate under reduced pressure to yield the crude oil/solid.

Step 4: Purification

-

Scenario A (High Purity Crude): If NMR shows >90% purity, recrystallize from Cyclohexane or a mixture of Hexane/CCl₄ . Heat to boil, add minimal solvent to dissolve, then cool slowly to 4°C.

-

Scenario B (Mixed Products): If di-bromo (>10%) or starting material is present, purify via Flash Column Chromatography .

-

Stationary Phase: Silica Gel.

-

Eluent: Gradient of 0%

10% Ethyl Acetate in Hexanes. -

Order of Elution: Di-bromo

Mono-bromo (Product)

-

Data & Troubleshooting

Workflow Logic

Figure 2: Operational workflow for the synthesis and isolation of the target bromide.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Reaction (SM only) | Oxygen inhibition or wet solvent. | Degas solvent thoroughly. Add another 0.02 eq of AIBN. Ensure NBS is not "dead" (white, not yellow). |

| High Di-bromination | Excess NBS or "Hot spots". | Reduce NBS to 0.95-1.0 eq. Stop reaction at 90% conversion. Dilute reaction mixture. |

| Yellow/Brown Product | Residual | Wash organic phase with 10% |

| Lachrymatory Effect | Active Benzylic Bromide. | Safety: Handle all crude material in a fume hood. Treat glassware with base (NaOH) to decompose residues. |

Safety & Handling

-

Benzylic Bromides: Potent lachrymators (tear gas agents). Always use a fume hood. Double-glove (Nitrile).

-

NBS: Reacts violently with amines and strong bases. Store in a fridge, protected from light.

-

Solvents: If using CCl₄, be aware of its carcinogenicity and ozone-depleting potential. Acetonitrile is a flammable toxicant but safer for the ozone layer.

References

-

Wohl-Ziegler Reaction Overview: Djerassi, C. Chem. Rev.1948 , 43, 271.

-

Green Solvents for Bromination: Podgoršek, A. et al. "Styrene-assisted radical benzylic bromination in water." Tetrahedron Lett.2009 , 50, 1249.

-

Purification of Isophthalates: Detailed synthesis and properties of dimethyl 5-(bromomethyl)isophthalate (analogous structure). Organic Syntheses procedures for benzylic bromination.

-

Physical Properties: Sigma-Aldrich Product Specification for Dimethyl 5-(bromomethyl)isophthalate (CAS 42268-88-2).

Sources

Procedure for nucleophilic substitution of diethyl 5-(bromomethyl)isophthalate

Application Note: Optimized Strategies for Nucleophilic Substitution of Diethyl 5-(bromomethyl)isophthalate

Executive Summary

Diethyl 5-(bromomethyl)isophthalate is a high-value bifunctional linker widely utilized in the synthesis of Metal-Organic Frameworks (MOFs), dendrimers, and pharmaceutical intermediates.[1] Its core utility lies in the orthogonal reactivity between the electrophilic benzylic bromide and the two ester moieties.

This guide provides validated protocols for substituting the bromine atom with nitrogen-based nucleophiles (azides and amines) while preserving the integrity of the ester groups. The benzylic position is highly activated by the electron-withdrawing isophthalate ring, necessitating precise control over basicity and temperature to prevent side reactions such as elimination or ester hydrolysis.

Strategic Analysis & Safety

Reactivity Profile

The substrate features a benzylic bromide flanked by two meta-positioned ester groups.[1]

-

Activation: The ester groups withdraw electron density from the aromatic ring, which in turn pulls density from the benzylic carbon, making it exceptionally electrophilic and susceptible to SN2 attack.

-

Risks:

-

Hydrolysis: The esters are prone to saponification if aqueous strong bases (NaOH, KOH) are used. Recommendation: Use anhydrous carbonate bases (K₂CO₃, Cs₂CO₃) or non-nucleophilic organic bases (DIPEA).[1]

-

Elimination: While less common for benzylic systems compared to alkyl halides, high temperatures with strong bulky bases can lead to carbene-like decomposition or polymerization.[1]

-

Safety Protocol (Critical)

-

Lachrymator: Benzylic bromides are potent tear agents.[1] All solids and solutions must be handled inside a functioning fume hood.[1]

-

Corrosive: Causes severe skin burns.[1] Double-gloving (Nitrile/Neoprene) is required.[1]

-

Azide Hazards: Protocol A involves Sodium Azide.[1] Avoid halogenated solvents (DCM/CHCl₃) during the reaction to prevent the formation of explosive diazidomethane.

Validated Protocols

Protocol A: Synthesis of Diethyl 5-(azidomethyl)isophthalate (Click Chemistry Precursor)

Target Application: Preparation of "Click-ready" linkers for MOF synthesis or bioconjugation.[1]

Reagents & Equipment:

-

Substrate: Diethyl 5-(bromomethyl)isophthalate (1.0 equiv)

-

Nucleophile: Sodium Azide (NaN₃) (1.2 equiv)[1]

-

Solvent: Anhydrous DMF or DMSO (0.2 M concentration relative to substrate)[1]

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Diethyl 5-(bromomethyl)isophthalate in anhydrous DMF.

-

Addition: Add NaN₃ (1.2 equiv) in a single portion.

-

Note: The reaction is slightly exothermic.[1] For scales >10g, use an ice bath during addition, then warm to RT.

-

-

Reaction: Stir at Room Temperature (20–25°C) for 4–6 hours.

-

Monitoring: TLC (Hexane:EtOAc 4:1).[1] The starting material (higher R_f) should disappear; the product is slightly more polar.

-

-

Quench & Extraction:

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (<40°C).

-

Purification: Usually obtained as a pure oil/low-melting solid.[1] If necessary, purify via silica flash chromatography (0-10% EtOAc in Hexanes).[1]

Protocol B: N-Alkylation with Secondary Amines

Target Application: Synthesis of pharmaceutical intermediates or amine-cored dendrimers.[1]

Reagents:

-

Substrate: Diethyl 5-(bromomethyl)isophthalate (1.0 equiv)

-

Nucleophile: Secondary Amine (e.g., Morpholine, Piperidine, Diethylamine) (1.1 equiv)[1]

-

Base: Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 equiv)[1]

-

Solvent: Acetonitrile (MeCN) (Reagent Grade)[1]

Step-by-Step Procedure:

-

Preparation: Suspend K₂CO₃ (2.0 equiv) in MeCN in a round-bottom flask.

-

Amine Addition: Add the secondary amine (1.1 equiv) and stir for 10 minutes.

-

Substrate Addition: Add Diethyl 5-(bromomethyl)isophthalate (1.0 equiv) dropwise as a solution in minimal MeCN.

-

Rationale: Dropwise addition prevents localized high concentrations that could lead to side reactions if primary amines were used (bis-alkylation).[1]

-

-

Reaction: Heat to 60°C for 3–12 hours.

-

Workup:

-

Purification: Recrystallize from Hexane/EtOAc or purify via column chromatography (DCM:MeOH gradients).

Data Summary & Troubleshooting

Table 1: Reaction Optimization Matrix

| Variable | Condition | Outcome | Recommendation |

| Solvent | Acetone | Slower rate, easy workup | Good for small scale |

| DMF/DMSO | Fast rate, harder workup | Preferred for Azidation | |

| Ethanol | Transesterification risk | Avoid | |

| Base | NaOH/KOH | Ester Hydrolysis | Avoid |

| K₂CO₃ | Clean substitution | Preferred for Amination | |

| TEA/DIPEA | Soluble, good for kinetic control | Alternative for sensitive amines | |

| Temp | >80°C | Elimination/Polymerization | Keep <65°C |

Visualized Workflows

Figure 1: Mechanistic Pathway & Decision Tree

Caption: Decision matrix for selecting reaction conditions based on the desired nucleophile (Azide vs. Amine).

[1]

Figure 2: S_N2 Reaction Mechanism Detail

Caption: Concerted backside attack mechanism. Note the transition state geometry.

References

- Context: Validates the general reactivity of 5-(bromomethyl)isophthalate derivatives with amines and azides for supramolecular chemistry.

- Context: Provides physical property data (MP, BP) and safety handling codes (H314, H302) applicable to the diethyl analog.

- Context: General protocols for benzylic halide substitution using K₂CO₃/DMF systems.

-

ResearchGate. (2019).[1] Synthesis of 2-Azidomethyl-5-ethynylfuran: A New Bio-Derived Self-Clickable Building Block. Retrieved October 24, 2023, from [Link]

- Context: Demonstrates the standard "Click" precursor synthesis (azidation) on analogous benzylic/allylic systems using NaN₃/DMF.

Sources

Application Note: High-Fidelity Synthesis of Bromomethyl-Functionalized MOFs

This Application Note is structured to guide researchers through the precise use of diethyl 5-(bromomethyl)isophthalate as a precursor for constructing functionalized Metal-Organic Frameworks (MOFs).

Part 1: Executive Summary & Strategic Rationale

Diethyl 5-(bromomethyl)isophthalate acts as a "Trojan Horse" precursor in reticular chemistry. While the isophthalate core provides the structural geometry (typically forming 120° angles ideal for Kagomé lattices or MOPs), the pendant bromomethyl group (

This compound is rarely used as the final ligand in its ester form. Instead, it serves as the stable, soluble precursor to 5-(bromomethyl)isophthalic acid (

Key Workflow Overview

-

Activation: Hydrolysis of the diethyl ester to the dicarboxylic acid.

-

Assembly: Solvothermal coordination with metal nodes (e.g., Cu, Zn).

-

Functionalization: Post-Synthetic Modification (PSM) of the pendant bromide.

Part 2: Pre-Synthetic Ligand Activation

Objective: Convert diethyl 5-(bromomethyl)isophthalate into the coordination-competent 5-(bromomethyl)isophthalic acid. Rationale: Ester groups coordinate poorly to metal clusters compared to carboxylates. While in situ hydrolysis is possible, it introduces kinetic variables that degrade crystal quality. Pre-hydrolysis guarantees stoichiometry.

Protocol A: Controlled Hydrolysis

-

Reagents:

-

Diethyl 5-(bromomethyl)isophthalate (10.0 mmol)

-

THF (50 mL)

-

NaOH (2.5 M aqueous solution, 40 mL)

-

HCl (1 M, for acidification)[1]

-

-

Step-by-Step Methodology:

-

Dissolution: Dissolve the diethyl ester in THF in a round-bottom flask. Stir at 0°C (ice bath) to minimize premature bromide displacement.

-

Saponification: Dropwise add the NaOH solution over 20 minutes.

-

Critical Insight: Do not heat reflux aggressively. High heat (

) in basic conditions can hydrolyze the

-

-

Reaction: Stir at room temperature for 12 hours. Monitor via TLC (disappearance of the ester spot).

-

Isolation: Evaporate THF under reduced pressure. The remaining aqueous solution contains the disodium salt.

-

Acidification: Cool to 0°C and slowly add 1 M HCl until pH reaches ~2.0. A white precipitate (the acid) will form.

-

Purification: Filter the solid, wash with cold water (

), and dry under vacuum at 40°C overnight. -

Validation:

NMR (DMSO-

-

Part 3: MOF Assembly (Pillared-Layer Protocol)

Objective: Synthesize a robust Cu(II)-based MOF. System: We will construct a Pillared-Layer MOF using the hydrolyzed ligand and a neutral pillar (4,4'-bipyridine). This topology is more robust than simple isophthalate paddlewheels, which often collapse or form discrete polyhedra (MOPs).

Protocol B: Solvothermal Synthesis

-

Reagents:

-

Ligand (

): 5-(bromomethyl)isophthalic acid (0.5 mmol) -

Co-Ligand: 4,4'-bipyridine (0.25 mmol)

-

Metal Source:

(0.5 mmol) -

Solvent: DMF/Ethanol/Water (ratio 2:1:1, total 12 mL)

-

-

Step-by-Step Methodology:

-

Pre-mixing: In a 20 mL scintillation vial, dissolve

and 4,4'-bipyridine in the solvent mixture. Sonicate for 10 minutes to ensure homogeneity. -

Metal Addition: Add the copper salt. The solution will turn light blue.

-

Crystallization: Seal the vial and place it in a programmable oven.

-

Ramp:

to -

Dwell: Hold at

for 48 hours. -

Cool:

to Room Temp. -

Note: The lower temperature (

) preserves the bromomethyl group integrity.

-

-

Harvesting: Blue block crystals should form. Decant the mother liquor.

-

Washing (Activation): Wash crystals with fresh DMF (

) over 24 hours, then solvent exchange with Ethanol ( -

Storage: Store in Ethanol. Do not dry completely unless necessary, as framework collapse may occur (activation requires Supercritical

for best results).

-

Part 4: Post-Synthetic Modification (The "Killer App")

Objective: Convert the

Protocol C: Azide Substitution

-

Reagents:

-

Activated MOF crystals (100 mg)

- (Sodium Azide) (1.0 mmol, excess)

-

Solvent: DMF (dry, 10 mL)

-

-

Methodology:

-

Suspend the MOF crystals in dry DMF.

-

Add

. -

Heat the mixture to

for 24 hours without stirring (to prevent crystal grinding). Use a shaker or gentle swirling. -

Wash extensively with DMF and Methanol to remove unreacted azide (Caution: Azides are toxic).

-

Result: The MOF pores are now lined with azide groups, ready to "click" with any alkyne-tagged drug or fluorophore.

-

Part 5: Visualization & Logic

Workflow Diagram

The following diagram illustrates the critical path from the commercial ester to the functionalized MOF.

Figure 1: Critical path for converting the ester precursor into a functionalized MOF architecture.

Part 6: Characterization & Validation

To ensure the protocol was successful, compare your data against these benchmarks:

| Technique | Expected Observation | Interpretation |

| 1H NMR (Digested) | Peak at ~4.7 ppm ( | Confirms the bromide handle survived synthesis intact. |

| PXRD | Sharp peaks at low | Indicates high crystallinity and large unit cell (porosity). |

| IR Spectroscopy | C=O stretch ~1700 | Confirms coordination of carboxylates to Copper. |

| BET Surface Area | Type I Isotherm | Confirms permanent microporosity (unblocked pores). |

Troubleshooting Guide

-

Problem: Loss of crystallinity after PSM.

-

Cause: The framework is water-sensitive or the PSM conditions were too harsh.

-

Solution: Ensure DMF is anhydrous. Lower PSM temperature to

and extend time.

-

-

Problem: No bromide peak in NMR.

-

Cause: Hydrolysis of

to -

Solution: Keep the hydrolysis strictly at

- Room Temp. Do not heat.

-

Part 7: References

-

Cohen, S. M. (2010). "Postsynthetic modification of metal–organic frameworks—a progress report." Chemical Reviews. Link

-

Tanabe, K. K., & Cohen, S. M. (2011). "Postsynthetic modification of metal–organic frameworks—a progress report." Chemical Society Reviews.[2] Link

-

Eddaoudi, M., et al. (2002). "Systematic Design of Pore Size and Functionality in Isoreticular MOFs and Their Application in Methane Storage." Science. Link

-

Sigma-Aldrich. "Dimethyl 5-(bromomethyl)isophthalate Product Specification." Link

Sources

Solvothermal synthesis conditions for isophthalate-based MOFs

Application Note & Protocol Guide | Version 2.1

Abstract

This guide details the solvothermal synthesis of Metal-Organic Frameworks (MOFs) utilizing isophthalic acid (1,3-benzenedicarboxylic acid) and its derivatives.[1][2] Unlike linear terephthalate linkers (e.g., MOF-5, UiO-66) that form open channels, the

Part 1: Critical Synthesis Parameters (The "Why")

The Geometry of the Linker

The fundamental challenge in isophthalate synthesis is controlling the assembly of the bent linker. In linear linkers, the metal nodes are spaced evenly. In isophthalates, the "kink" can lead to dense, non-porous phases if the nucleation rate is too high.

-

Strategic Insight: Slow nucleation is preferred. This is achieved by using DMF/Water mixtures where the linker is soluble in DMF but the metal salt hydrates require water for hydrolysis (in Al-MOFs) or solvation (in Cu-MOFs).

Solvent Role: The Hydrolysis Balance

-

Aluminum Systems (CAU-10): Water is not just a solvent; it is a reactant. The formation of

chains requires water for the hydrolysis of the Al source (typically -

Transition Metal Systems (Cu/Zn): Water acts as an axial ligand on the paddlewheel clusters, preventing the collapse of the framework upon drying.

Modulators

-

Base Modulation (NaOH): Used in CAU-10 synthesis to pre-deprotonate the isophthalic acid, increasing its solubility in water-rich media and accelerating the initial coordination.

-

Acid Modulation (HCl/Formic Acid): Used in Cu-based systems to compete with the linker, slowing down crystal growth to favor defect-free single crystals over microcrystalline powder.

Part 2: Detailed Experimental Protocols

Protocol A: Green Synthesis of CAU-10-H (Al-Isophthalate)

Target: Highly stable, hydrophilic MOF for water harvesting and heat pumps.

Mechanism: Formation of helical chains of cis-corner-sharing

Reagents

-

Aluminum Sulfate Octadecahydrate (

): 800 mg (1.20 mmol) -

Isophthalic Acid (

): 200 mg (1.20 mmol) -

Solvent: DMF (1 mL) + Deionized Water (4 mL)

-

Vessel: 23 mL Teflon-lined stainless steel autoclave.

Step-by-Step Workflow

-

Pre-Dissolution (Critical):

-

Dissolve isophthalic acid in 1 mL DMF. Sonicate until clear.

-

Dissolve Al-sulfate in 4 mL water in a separate vial.

-

Why: Mixing them directly as solids leads to inhomogeneity.

-

-

Mixing:

-

Add the Al-sulfate solution to the linker solution.

-

Observation Check: The mixture should be a slightly cloudy suspension. If thick white precipitate forms immediately, the concentration is too high; add 1 mL water.

-

-

Solvothermal Reaction:

-

Seal the autoclave.

-

Heat at 135°C for 12 hours .

-

Ramp Rate:

(Fast heating can cause amorphous gel formation).

-

-

Cooling & Washing:

-

Cool to room temperature naturally.

-

Filter the white solid.

-

Activation: Resuspend in water (20 mL) and heat at

for 2 hours to remove trapped DMF. Repeat twice.

-

-

Drying:

-

Dry in air or vacuum oven at

.

-

Self-Validating Checkpoint:

-

PXRD: Look for the characteristic low-angle peak at

. -

Stability Test: Boil a small portion in water for 1 hour. If it dissolves or turns into a gel, the synthesis failed (likely amorphous

).

Protocol B: High-Crystallinity Copper Isophthalate (Paddlewheel)

Target: High surface area MOF for gas storage.[1][4]

Mechanism: Assembly of

Reagents

-